![molecular formula C19H20N2O3S B239043 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239043.png)
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as MRS 2578, is a selective P2Y6 receptor antagonist that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is a selective P2Y6 receptor antagonist, which means it blocks the activity of the P2Y6 receptor. The P2Y6 receptor is involved in various physiological processes, including inflammation and immune response. By blocking the P2Y6 receptor, 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 reduces inflammation and immune response, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has been shown to have anti-inflammatory effects in various animal models. It reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 also reduces the activation of immune cells, such as macrophages and T cells, which play a role in inflammation and immune response.
Advantages and Limitations for Lab Experiments
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has several advantages for lab experiments. It is a selective P2Y6 receptor antagonist, which means it has a specific target and does not affect other receptors. This makes it easier to study the effects of blocking the P2Y6 receptor. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is also relatively stable and can be stored for long periods without degradation.
One limitation of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 is that it may have off-target effects. Although it is a selective P2Y6 receptor antagonist, it may interact with other receptors or enzymes, which could affect the results of experiments. Another limitation is that 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several future directions for the study of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578. One direction is to further investigate its potential therapeutic applications in various diseases, such as inflammatory bowel disease, rheumatoid arthritis, and cancer. Another direction is to study its safety and efficacy in humans, which could lead to the development of new drugs for these diseases. Additionally, further research is needed to understand the exact mechanisms of action of 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 and its potential interactions with other receptors and enzymes.
Synthesis Methods
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 can be synthesized through a multistep process involving the reaction of several chemical compounds. The synthesis involves the reaction of 4-methoxy-2,3-dimethylbenzene sulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole to form 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578. The purity of synthesized 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 can be determined using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. 1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole 2578 has also been studied for its potential role in the treatment of cancer, as it has been shown to inhibit tumor growth in animal models.
properties
Product Name |
1-[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole |
|---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C19H20N2O3S/c1-13-12-21(19(20-13)16-8-6-5-7-9-16)25(22,23)18-11-10-17(24-4)14(2)15(18)3/h5-12H,1-4H3 |
InChI Key |
AUWDHFYZXWXMHL-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Canonical SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




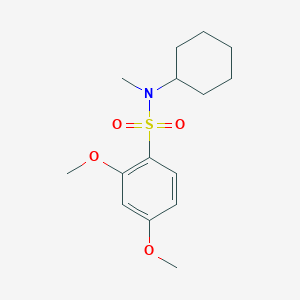
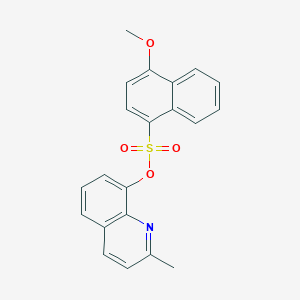
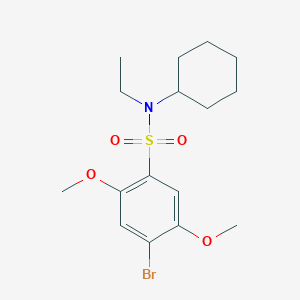
![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)
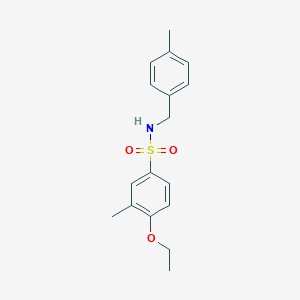
![1-[(Z)-2-phenylethenyl]-4-[(E)-2-phenylethenyl]benzene](/img/structure/B239001.png)
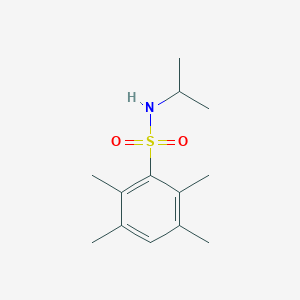
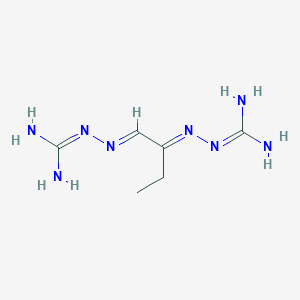
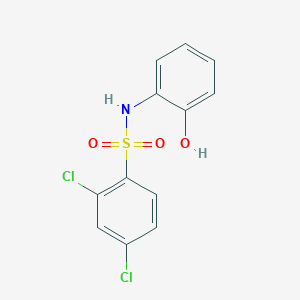
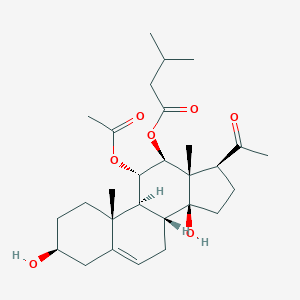
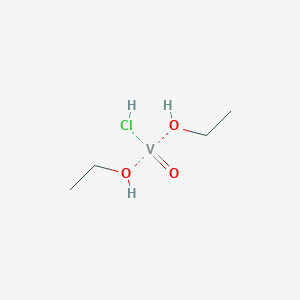
![1-[(3,4-dichloro-2-methoxyphenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B239047.png)
![2-Fluoro-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B239054.png)